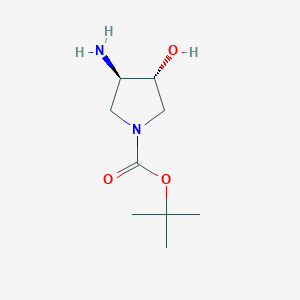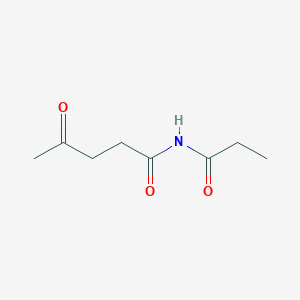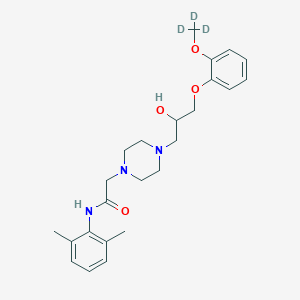
Ranolazine-d3
説明
Ranolazine, a piperazine derivative, is a novel antianginal agent that has been shown to have multiple effects on cardiac ion channels. It is known to inhibit the late sodium current (INa), the rapid delayed rectifying potassium current (IKr), and the L-type calcium current (ICa), among others. These actions contribute to its anti-ischemic and antiarrhythmic properties without significantly affecting heart rate or blood pressure . Ranolazine has been approved for the treatment of chronic angina pectoris and has been investigated for its potential to suppress arrhythmias in various conditions, including acute coronary syndrome, long QT syndrome, heart failure, ischemia, and reperfusion .
Synthesis Analysis
An innovative 'all water chemistry' approach has been reported for the synthesis of ranolazine, which offers a green and efficient method to produce the drug in both racemic and enantiopure forms. This method has shown distinct advantages over traditional organic solvent-based reactions, leading to higher yields and fewer impurities. The synthesis involves water-assisted chemistries for various steps, including N-acylation of amines and selective mono-alkylation of diamines .
Molecular Structure Analysis
Ranolazine's molecular structure allows it to interact with various ion channels in the heart. It preferentially blocks sustained versus peak sodium channel current, particularly in long QT syndrome variant 3 (LQT-3) mutant channels. This effect is likely due to interactions with the receptor site for local anesthetic molecules in the sodium channel . The molecular basis of ranolazine's action is crucial for its therapeutic effects, as it can significantly decrease action potential duration in mutant channels, which is a key factor in the suppression of arrhythmias .
Chemical Reactions Analysis
Ranolazine's chemical interactions with ion channels result in electrophysiological effects that are beneficial for cardiac function. It inhibits late INa and IKr, which are thought to be the principal mechanisms underlying its antiarrhythmic actions. Additionally, ranolazine has been shown to stabilize cardiac ryanodine receptors (RyR2), which is a novel mechanism for the suppression of early afterdepolarizations (EADs) and torsades de pointes (TdP) in long QT type 2 (LQT2) . These interactions highlight the drug's ability to modulate cardiac excitability and prevent arrhythmias.
Physical and Chemical Properties Analysis
Ranolazine's pharmacokinetics have been well-studied. It is extensively metabolized by cytochrome P450 enzymes, with a small percentage excreted unchanged in the urine. The drug has a bioavailability of 35% to 50% and is not significantly affected by food. It exhibits linear and saturable elimination pathways, with a half-life that is prolonged to an average of 7 hours with extended-release formulations. Ranolazine's pharmacokinetics are not affected by sex, congestive heart failure, or diabetes mellitus, but its area under the plasma concentration-time curve increases with renal impairment . Additionally, ranolazine has been shown to reduce calcium overload and oxidative stress, improving mitochondrial integrity and protecting against ischemia-reperfusion injury in isolated hearts .
科学的研究の応用
Electrophysiological Effects
Ranolazine is recognized for its electrophysiological effects and antiarrhythmic actions in both the ventricles and atria. It has shown efficacy in suppressing arrhythmias associated with conditions like acute coronary syndrome, long QT syndrome, heart failure, ischemia, and reperfusion. Notably, it is effective in suppressing atrial tachyarrhythmias and atrial fibrillation (AF). The primary mechanism of its action is believed to be through the inhibition of late I(Na) in the ventricles and use-dependent inhibition of peak I(Na) and I(Kr) in the atria. These findings are supported by a variety of studies and clinical trials (Antzelevitch et al., 2011).
Cardioprotective Properties
Research indicates that ranolazine can protect against ischemia-reperfusion injury in isolated hearts. It achieves this by reducing Ca2+ overload and oxidative stress, and improving mitochondrial integrity. This effect is attributed to its ability to block the late Na+ current during ischemia and modulate mitochondrial metabolism (Aldakkak et al., 2011).
Molecular Basis of Ranolazine Action
Studies have delved into the molecular basis of ranolazine’s action, particularly its effects on sodium channels. Ranolazine has been shown to preferentially block sustained Na+ channel current, especially in long QT syndrome variant 3 (LQT-3) mutant channels. This research highlights the utility of ranolazine as a blocker of sustained Na+ channel activity induced by inherited mutations (Fredj et al., 2006).
Treatment of Diabetic Cardiac Fibrosis
Ranolazine shows potential in treating diabetic cardiac fibrosis, a major cardiovascular complication of diabetes mellitus. It inhibits pyroptosis and collagen deposition, thus improving cardiac function. The mechanism involves upregulation of miR-135b, which plays a role in delaying the progression of numerous cardiovascular diseases (Ren et al., 2022).
Metabolic Effects
Ranolazine stimulates glucose oxidation in both normoxic and ischemic conditions. This property is valuable in the context of cardiac ischemia and reperfusion, as it allows for improved ATP/O2 and reduction in the buildup of harmful byproducts (McCormack et al., 1996).
Additional Therapeutic Applications
Beyond its primary use for chronic angina, ranolazine has been explored for its therapeutic potential in conditions like atrial fibrillation, diabetes, and other cardiovascular diseases. These studies have expanded our understanding of ranolazine’s mechanism of action and its potential applications in different pathological conditions (Banerjee et al., 2017).
Safety And Hazards
特性
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-[2-(trideuteriomethoxy)phenoxy]propyl]piperazin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O4/c1-18-7-6-8-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-10-5-4-9-21(22)30-3/h4-10,20,28H,11-17H2,1-3H3,(H,25,29)/i3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLMZUWKNUAPSZ-HPRDVNIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=CC=C1OCC(CN2CCN(CC2)CC(=O)NC3=C(C=CC=C3C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60648922 | |
| Record name | N-(2,6-Dimethylphenyl)-2-[4-(2-hydroxy-3-{2-[(~2~H_3_)methyloxy]phenoxy}propyl)piperazin-1-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60648922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ranolazine-d3 | |
CAS RN |
1054624-77-9 | |
| Record name | N-(2,6-Dimethylphenyl)-2-[4-(2-hydroxy-3-{2-[(~2~H_3_)methyloxy]phenoxy}propyl)piperazin-1-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60648922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



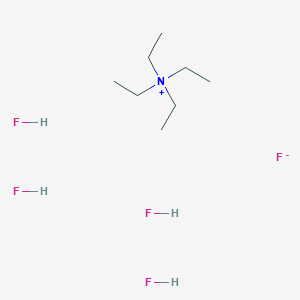
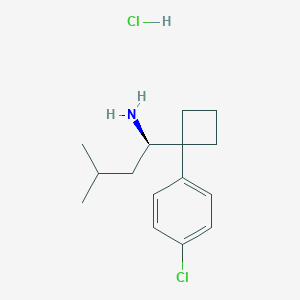
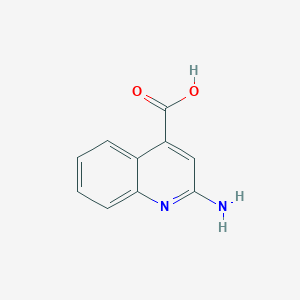
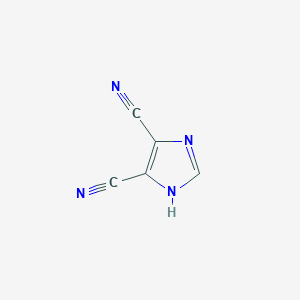
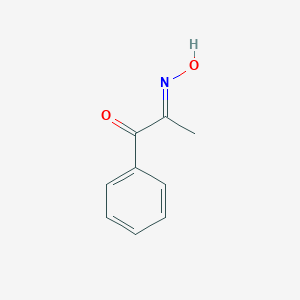
![tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B129190.png)
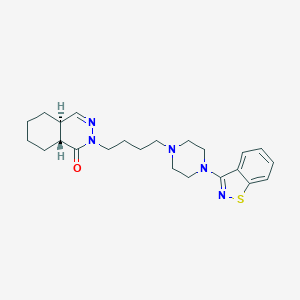
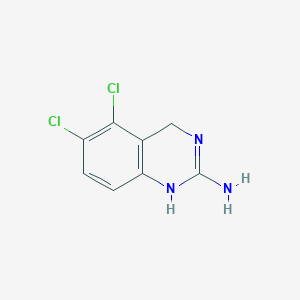
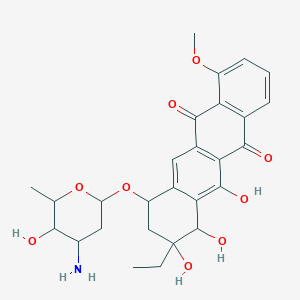
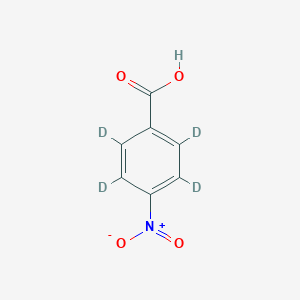
![(8R,9S,13S,14S,17S)-2-fluoro-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B129198.png)
